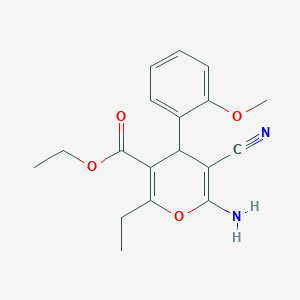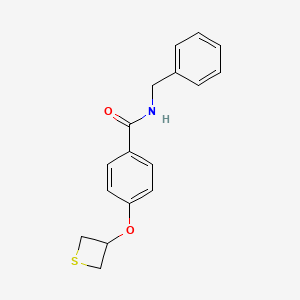![molecular formula C18H20N2O5S B5185501 methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5185501.png)
methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as EGM-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EGM-10 is a glycine derivative that belongs to the class of non-peptide glycine site N-methyl-D-aspartate (NMDA) receptor antagonists.
科学的研究の応用
Methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to have neuroprotective effects against excitotoxicity, which is a pathological process that contributes to various neurological disorders such as stroke, traumatic brain injury, and Alzheimer's disease. In pharmacology, methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has been investigated as a potential drug candidate for the treatment of neuropathic pain, depression, and anxiety. In medicinal chemistry, methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has been used as a lead compound for the development of novel NMDA receptor antagonists with improved pharmacological properties.
作用機序
Methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate acts as a non-competitive antagonist of the glycine site of the NMDA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the glycine site, methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate inhibits the activation of the NMDA receptor and reduces the influx of calcium ions into the neuron, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to have various biochemical and physiological effects in different experimental models. In vitro studies have demonstrated that methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate can reduce the release of glutamate and inflammatory cytokines from activated microglia, which are immune cells in the brain that play a key role in neuroinflammation. In vivo studies have shown that methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate can attenuate the behavioral and histopathological changes induced by excitotoxicity, ischemia, and traumatic brain injury. methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
実験室実験の利点と制限
Methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has several advantages as a research tool, such as its high potency and selectivity for the glycine site of the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate also has some limitations, such as its poor solubility in water and its instability under acidic conditions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
Methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has significant potential for future research and development in various fields. Some possible future directions include:
1. Optimization of the synthesis method to improve the yield, purity, and scalability of methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate production.
2. Evaluation of the pharmacokinetics and pharmacodynamics of methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate in preclinical and clinical studies to determine its safety and efficacy as a therapeutic agent.
3. Development of novel NMDA receptor antagonists based on the structure of methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate with improved pharmacological properties, such as better solubility and selectivity.
4. Investigation of the role of methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate in other neurological disorders, such as epilepsy, Parkinson's disease, and multiple sclerosis.
5. Exploration of the potential synergistic effects of methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate with other pharmacological agents, such as opioids, cannabinoids, and antidepressants.
Conclusion
In conclusion, methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate is a synthetic compound that has shown significant potential for various scientific research applications, particularly in the fields of neuroscience, pharmacology, and medicinal chemistry. methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate acts as a non-competitive antagonist of the glycine site of the NMDA receptor and has been shown to have neuroprotective, anxiolytic, and antidepressant-like effects in different experimental models. Despite some limitations, methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate remains a valuable research tool and a promising lead compound for the development of novel NMDA receptor antagonists with therapeutic potential.
合成法
The synthesis of methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with N-ethyl-N-(phenylsulfonyl) glycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is then purified using column chromatography to obtain methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate in high yield and purity.
特性
IUPAC Name |
methyl 4-[[2-[benzenesulfonyl(ethyl)amino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-20(26(23,24)16-7-5-4-6-8-16)13-17(21)19-15-11-9-14(10-12-15)18(22)25-2/h4-12H,3,13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBVVTWRKCIEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5185432.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(2,3-dimethoxybenzyl)methylamine](/img/structure/B5185439.png)
![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5185443.png)

![N-(3,4-dimethoxyphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5185465.png)
![N-benzyl-5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5185471.png)
![5-ethoxy-2-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one](/img/structure/B5185475.png)

![N-cyclohexyl-N-2-propyn-1-yl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185485.png)
![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(2-ethyl-3-methyl-4-quinolinyl)-N~2~-methylglycinamide oxalate](/img/structure/B5185496.png)
![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5185499.png)
![2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5185510.png)
